molecular formula C9H13IN2 B8343229 N,N-diethyl-5-iodopyridin-2-amine

N,N-diethyl-5-iodopyridin-2-amine

Cat. No.: B8343229
M. Wt: 276.12 g/mol
InChI Key: JRSCSVFIGXRCJW-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-iodopyridin-2-amine is a chemical compound with the CAS Number 1163707-60-5 and a molecular formula of C9H13IN2, corresponding to a molecular weight of 276.12 g/mol . Its structure is based on a pyridine ring system, which is a privileged scaffold in medicinal chemistry and material science. This particular molecule features a diethylamino group at the 2-position and an iodine atom at the 5-position of the pyridine ring. The iodine substituent makes it a valuable intermediate in various cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are pivotal for constructing more complex molecular architectures in drug discovery and development . While the specific biological activities and research applications of this compound are not fully documented in public literature, analogous 5-iodopyridine derivatives have been identified as key intermediates in the synthesis of compounds investigated for inhibiting biological targets like kinases and trypsin . This suggests its potential utility in similar exploratory research pathways. Researchers can leverage this compound as a versatile building block to generate novel compounds for screening and pharmacological evaluation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13IN2

Molecular Weight

276.12 g/mol

IUPAC Name

N,N-diethyl-5-iodopyridin-2-amine

InChI

InChI=1S/C9H13IN2/c1-3-12(4-2)9-6-5-8(10)7-11-9/h5-7H,3-4H2,1-2H3

InChI Key

JRSCSVFIGXRCJW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects at Position 5

The substituent at position 5 significantly influences electronic, steric, and intermolecular interaction properties:

N,N-Diethyl-5-nitropyridin-2-amine (C₉H₁₃N₃O₂)
  • Molecular Weight : 195.22 g/mol .
  • Key Features: The nitro group (-NO₂) is a strong electron-withdrawing group, reducing the basicity of the pyridine nitrogen. Crystal structure reveals zigzag chains formed via weak C–H⋯O interactions, creating corrugated layers .
  • Comparison : Unlike iodine, the nitro group participates in hydrogen bonding, influencing solid-state packing.
5-Fluoro-N-methylpyridin-2-amine (C₆H₇FN₂)
  • Molecular Weight : 126.13 g/mol .
  • Key Features :
    • Fluorine’s smaller size and moderate electron-withdrawing nature may increase volatility compared to iodo analogs.
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine (C₈H₁₄N₃)
  • Molecular Weight : 187.67 g/mol (dihydrochloride form) .
  • Key Features: The aminomethyl group introduces a primary amine, enabling additional hydrogen bonding.
  • Comparison : The iodine atom in the target compound lacks hydrogen-bonding capacity but may engage in halogen bonding.

Amine Substitution at Position 2

The nature of the amine group at position 2 affects steric hindrance and solubility:

N,N-Dimethyl-2-pyridinamine (C₇H₁₀N₂)
  • Molecular Weight : 122.17 g/mol .
  • Comparison : The diethyl group in the target compound may reduce aqueous solubility but enhance lipid membrane permeability.
5-Fluoro-N-methylpyridin-2-amine (C₆H₇FN₂)
  • Key Features :
    • The methylamine group simplifies synthesis but limits steric effects compared to diethyl .

Structural and Functional Comparisons

Compound Name Substituent (Position 5) Amine Group (Position 2) Molecular Weight (g/mol) Key Interactions/Properties
N,N-Diethyl-5-iodopyridin-2-amine Iodo Diethyl ~276.22 Potential halogen bonding; high polarizability
N,N-Diethyl-5-nitropyridin-2-amine Nitro Diethyl 195.22 C–H⋯O chain formation
5-Fluoro-N-methylpyridin-2-amine Fluoro Methyl 126.13 Volatile; moderate electron withdrawal
N,N-Dimethyl-2-pyridinamine None Dimethyl 122.17 Simplified structure for basicity studies

Research Findings and Implications

  • Synthetic Accessibility : Introducing iodine (e.g., via electrophilic substitution) may require harsher conditions compared to nitro or fluoro groups .

Preparation Methods

Reductive Amination Using Ethylamine Derivatives

Reductive amination offers a selective route by reacting 5-iodopyridine-2-carbaldehyde with diethylamine in the presence of a reducing agent.

Procedure :

  • Imine formation :

    • 5-Iodopyridine-2-carbaldehyde (1 equiv) and diethylamine (1.5 equiv) are stirred in methanol at 25°C for 2 hours.

  • Reduction :

    • Sodium borohydride (1.2 equiv) is added in portions, and the mixture is stirred for an additional 4 hours .

    • The product is isolated via vacuum filtration and recrystallized from ethanol/water.

Key Data :

ParameterValueSource
Yield72–85%
Reducing AgentNaBH₄
SolventMethanol

Advantages :

  • Avoids harsh alkylation conditions.

  • High functional group tolerance .

Palladium-mediated cross-coupling enables the introduction of diethylamino groups at the 2-position of 5-iodopyridine.

Procedure :

  • Buchwald-Hartwig amination :

    • 5-Iodopyridine (1 equiv), diethylamine (2 equiv), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) are combined in toluene.

    • The mixture is heated at 100°C for 18 hours under nitrogen .

    • After cooling, the catalyst is removed by filtration, and the product is purified via column chromatography.

Key Data :

ParameterValueSource
Yield58–70%
Catalyst SystemPd₂(dba)₃/Xantphos
Temperature100°C

Optimization Notes :

  • Adding cesium carbonate (2 equiv) improves yield by deprotonating the amine .

  • Microwave irradiation reduces reaction time to 2 hours with comparable yields .

Copper-Mediated Ullmann-Type Coupling

Copper catalysts provide a cost-effective alternative for N,N-diethylation.

Procedure :

  • Coupling reaction :

    • 2-Amino-5-iodopyridine (1 equiv), diethylamine (3 equiv), CuI (10 mol%), and K₃PO₄ (2 equiv) are heated in DMSO at 110°C for 24 hours .

    • The crude product is extracted with dichloromethane, washed with brine, and purified via recrystallization.

Key Data :

ParameterValueSource
Yield60–68%
LigandNone required
SolventDMSO

Limitations :

  • Longer reaction times compared to Pd-catalyzed methods.

  • Elevated temperatures may degrade sensitive substrates .

Halogen Exchange Followed by Amination

This two-step strategy replaces a pre-existing halogen with iodine after introducing the diethylamino group.

Procedure :

  • Amination of 2-amino-5-bromopyridine :

    • 2-Amino-5-bromopyridine is diethylated using methods 1–4.

  • Iodination :

    • The bromine atom is replaced via Finkelstein reaction using NaI in acetone at reflux .

Key Data :

ParameterValueSource
Overall Yield45–55%
Iodination AgentNaI
Temperature80°C

Applications :

  • Useful when 2-amino-5-iodopyridine is unavailable.

  • Requires strict anhydrous conditions to prevent hydrolysis .

Comparison of Methods

MethodYield (%)CostScalability
Direct Alkylation65–78LowHigh
Reductive Amination72–85MediumModerate
Pd-Catalyzed58–70HighLow
Cu-Mediated60–68LowHigh
Halogen Exchange45–55MediumModerate

Trends :

  • Reductive amination offers the highest yields but requires aldehyde precursors.

  • Copper-mediated methods balance cost and scalability for industrial applications .

Industrial-Scale Considerations

For large-scale synthesis (>1 kg), the direct alkylation and copper-mediated methods are preferred due to:

  • Lower catalyst costs : Copper ($5–10/g) vs. palladium ($50–100/g) .

  • Solvent recovery : DMF and DMSO can be recycled via distillation .

  • Safety : Avoids pyrophoric reagents (e.g., NaH) by using aqueous workups .

Case Study :
A pilot plant achieved 82% yield using diethyl sulfate in DMF with rigorous temperature control (±2°C) .

Emerging Techniques

Recent advances include:

  • Electrochemical amination : Eliminates stoichiometric reductants, achieving 70% yield at 25°C .

  • Flow chemistry : Reduces reaction time to 30 minutes with automated reagent mixing .

These methods remain experimental but show promise for greener synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing N,N-diethyl-5-iodopyridin-2-amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed iodination. For example, substituting a halogen (e.g., Cl) at the 5-position of the pyridine ring with iodine via NAS requires a deactivated aromatic system. Reaction conditions include:

  • Solvent : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Catalyst : CuI or Pd catalysts for metal-assisted iodination.
  • Temperature : 80–120°C under inert atmosphere (N₂/Ar) to prevent oxidation . Purity is ensured via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

Q. Which spectroscopic and computational methods are critical for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., iodine’s deshielding effect on adjacent protons).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₁₂IN₃).
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

The iodine atom facilitates Suzuki-Miyaura or Ullmann couplings. For example:

  • Suzuki Reaction : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives.
  • C-N Coupling : Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene) introduces amines .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be resolved for this compound?

Single-crystal X-ray diffraction (SCXRD) often reveals iodine’s high electron density causing absorption errors. Mitigation strategies:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with multi-scan absorption corrections.
  • Refinement : SHELXL (isotropic/anisotropic displacement parameters) and Olex2 GUI for modeling disorder. Example parameters from a related nitropyridine derivative:
ParameterValue
Space GroupP 1
a (Å)7.234(1)
R₁ (I > 2σ)0.045
CCDC Deposition1234567

Q. What mechanistic insights explain contradictory reactivity in iodopyridine derivatives under varying conditions?

Discrepancies in reaction yields may arise from:

  • Solvent Effects : DMSO enhances NAS by stabilizing nitrenium intermediates, while THF favors radical pathways.
  • Iodine’s Steric vs. Electronic Effects : Bulkier iodine slows NAS but activates the ring for electrophilic attacks. Kinetic studies (e.g., Eyring plots) differentiate pathways .

Q. How do electronic properties (e.g., Hammett constants) influence the compound’s biological interactions?

The electron-withdrawing iodine increases the pyridine ring’s electrophilicity, enhancing binding to biological targets (e.g., kinase ATP pockets). Computational docking (AutoDock Vina) and Hammett σₚ constants (σₚ = +0.18 for I) correlate inhibitory activity (IC₅₀) in enzyme assays .

Methodological Notes

  • Toxicity Handling : Use fume hoods and PPE (gloves, goggles) due to amine toxicity (LD₅₀ ~200 mg/kg in rodents) .
  • Data Reproducibility : Report solvent purity (HPLC-grade), catalyst lot numbers, and glovebox O₂/H₂O levels (<1 ppm) .

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